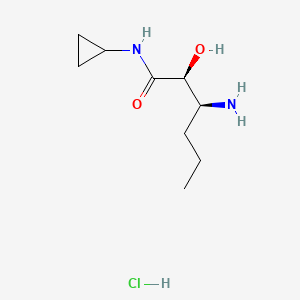

4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They play an important role in chemopreventive and chemotherapeutic effects on cancer .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, ethyl 2-((4-allyl-5-((diphenylphosphoryl)-methyl)-4H-1,2,4-triazole-3-yl)thio)acetate was synthesized by reacting a precursor with ethyl bromoacetate .Molecular Structure Analysis

1,2,4-Triazoles are five-membered rings, which contain two carbon and three nitrogen atoms . The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles involve various transformations of the triazole ring . For instance, the reaction of 4-amino-5-(4-((4-X-phenyl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol with aryl isothiocyanates leads to the formation of fused heterocyclic[1,2,4]triazolo[3,4-b]-1,3,4-thiadiazoles .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1,2,4-Triazole derivatives are known for their broad pharmacological activities. This compound, with its triazole-thiol moiety, could potentially be used in the development of new therapeutic agents. It may exhibit antifungal , herbicidal , antiviral , and anticancer activities, as well as act as catalase inhibitors .

Coordination Chemistry

The allyl groups in this compound make it an effective precursor for preparing Cu(I)-π,σ-coordination compounds . These compounds have applications in creating materials with nonlinear optical and magnetic properties . The π,σ-coordination to copper(I) ions via the η2-allyl group and the two heterocyclic N atoms allows for the formation of stable dimeric building blocks {Cu2(Atr)2} .

Crystal Engineering

Due to its stability and the possibility of easy functionalization, this compound is attractive for crystal engineering. It can be used to design transition metal organometallic compounds with catalytic , luminescent , biochemical , and spin crossover activities .

Nonlinear Optics

The compound’s ability to form coordination complexes with nonlinear optical properties makes it a candidate for applications in optoelectronics . Such materials are crucial for developing devices like optical switches , modulators , and frequency converters .

Magnetic Materials

When coordinated with metals, the compound can contribute to the creation of materials with interesting magnetic properties. These materials can be used in data storage , sensors , and spintronic devices .

Catalysis

The triazole core of the compound can act as a ligand in catalytic systems. It could be involved in the synthesis of catalysts for organic reactions, including oxidation , reduction , and cross-coupling reactions .

Agricultural Chemistry

As part of fungicides, the triazole component can be utilized in agriculture to protect crops against fungal diseases. This helps in improving crop yield and quality .

Biochemical Research

The compound’s structural characteristics make it suitable for biochemical studies, particularly in understanding enzyme inhibition and protein-ligand interactions . This can lead to the discovery of new biochemical pathways and targets for drug development .

Wirkmechanismus

Target of Action

Triazole derivatives are known to have a wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer activities .

Mode of Action

It’s known that 4-allyl substituted triazoles undergo thermal rearrangement, rationalized in terms of consecutive sn2-type reactions . This could potentially influence its interaction with its targets.

Biochemical Pathways

Triazole derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological activities .

Result of Action

Given the wide range of pharmacological activities of triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Zukünftige Richtungen

The future directions in the research of 1,2,4-triazoles involve the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to help in dealing with the escalating problems of microbial resistance . Moreover, a better understanding of the structure and function of the enzymes targeted by these compounds and of the mechanisms of inhibition can be used to generate better drugs .

Eigenschaften

IUPAC Name |

3-(2-phenylcyclopropyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-2-8-17-13(15-16-14(17)18)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFMXWPZLFNEKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)

![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)